REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].Cl[CH2:7][C:8](=O)[CH:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:13]([F:23])[CH:12]=1)[CH3:10]>O>[F:23][C:13]1[CH:12]=[C:11]([CH:9]([C:8]2[N:5]=[C:3]([NH:2][CH3:1])[S:4][CH:7]=2)[CH3:10])[CH:16]=[CH:15][C:14]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
CNC(=S)N
|
Name
|
1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C(C)C=1N=C(SC1)NC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.15 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |